4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C10 H17 N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.19 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structure Identification
- Synthesis Techniques : 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine derivatives have been synthesized using methods like amino protection, nucleophilic reaction, and deprotection. These methods have proven feasible with high yields, indicating potential for large-scale production (Guo Qian-yi, 2011).
Pharmacokinetics and Drug Development
- ALK Inhibitors : Derivatives of this compound have been explored as anaplastic lymphoma kinase (ALK) inhibitors, showing potential for cancer treatment. The pharmacokinetics of these compounds, including their metabolic stability and clearance rates, have been thoroughly studied (Y. Teffera et al., 2013).
Histamine H3 Receptor Antagonists
- Reducing CYP450 Inhibition : Some derivatives have been identified as histamine H3 receptor antagonists with low CYP2D6 and CYP3A4 inhibitory profiles, essential for reducing drug-drug interactions (M. Berlin et al., 2006).
- Novel Antagonists Discovery : These compounds havealso been a focus in discovering new histamine H3 receptor antagonists, with modifications on the 4-[(1H-imidazol-4-yl)methyl]piperidine template leading to potent compounds (W. Vaccaro et al., 2006).
Agonists for Human Histamine H3 Receptor
- Affinity and Activity : Piperidine derivatives of 4-((1H-imidazol-4-yl)methyl) have been designed as histamine type 3 agonists, showing moderate to high affinity and activity influenced by aromatic ring substituents (M. Ishikawa et al., 2010).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Some derivatives have shown significant biological activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Miscellaneous Applications
- Corrosion Inhibition : Certain benzimidazole derivatives containing the piperidine moiety have been investigated ascorrosion inhibitors for steel in hydrochloric acid environments, demonstrating effective inhibitive action and potential for industrial applications (M. Yadav et al., 2016).
Safety and Hazards
Future Directions
There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNAUDQASKDPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine | |
CAS RN |
915923-29-4 | |
Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.